molecular formula C22H19N5O4S B2472669 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 690252-91-6

9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2472669
CAS No.: 690252-91-6
M. Wt: 449.49
InChI Key: KMTDRZQUSMBYNA-UHFFFAOYSA-N
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Description

The compound 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido-thieno-pyrimidinone core. Key structural elements include:

  • A 9-methyl group on the pyrido ring, enhancing steric bulk and influencing solubility.
  • A 4-(4-nitrophenyl)piperazine-1-carbonyl substituent at position 2, introducing an electron-withdrawing nitro group and a flexible piperazine linker.

Below, we compare this compound with structurally related analogues.

Properties

IUPAC Name

10-methyl-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-14-3-2-8-26-19(14)23-20-17(21(26)28)13-18(32-20)22(29)25-11-9-24(10-12-25)15-4-6-16(7-5-15)27(30)31/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDRZQUSMBYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H19N5O4S
  • Molecular Weight: 449.49 g/mol
  • CAS Number: 690252-91-6

The compound features a complex structure that includes a pyrido-thieno-pyrimidine core, which is known for its diverse biological activities. The presence of a nitrophenyl group and a piperazine moiety enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of pyrido-thieno-pyrimidines exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The introduction of the piperazine and nitrophenyl groups may enhance these effects by increasing binding affinity to cancer-related targets .

2. Enzyme Inhibition

Compounds containing the pyrido-thieno-pyrimidine scaffold have shown promise as enzyme inhibitors. Specifically, they may act on various kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways. The structural diversity provided by the nitrophenyl and piperazine moieties allows for selective inhibition of these enzymes, potentially leading to therapeutic applications in treating cancers and inflammatory diseases .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies involving related piperazine derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the nitrophenyl group is believed to contribute to this antimicrobial activity through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic processes .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

StudyFindings
Chaudhary et al. (2006)Reported antibacterial and anti-malarial activities of piperazine derivatives; suggested potential for drug development .
Lu (2007)Investigated the effects of N-(4-nitrophenyl)piperazine on potassium channels, indicating possible neuropharmacological applications .
Barbuceanu et al. (2020)Highlighted the synthesis and antibacterial activity of mercapto-1,2,4-triazoles with similar scaffolds, suggesting structural modifications could enhance efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells through activation of caspases.
  • Enzyme Modulation: Altering enzyme activity involved in signaling pathways critical for tumor growth.
  • Antimicrobial Action: Disruption of bacterial cell integrity or inhibition of key metabolic enzymes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrido-thieno-pyrimidine frameworks. The structural characterization is crucial for understanding its biological activity and involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Key Steps in Synthesis:

  • Formation of the Thieno-Pyrimidine Core : Initial reactions involve the condensation of appropriate precursors to form the thieno-pyrimidine structure.
  • Introduction of the Piperazine Moiety : The piperazine ring is incorporated through a coupling reaction, which may involve activating groups to facilitate the bond formation.
  • Nitrophenyl Substitution : The introduction of the nitrophenyl group enhances the compound's biological activity and solubility.

Biological Applications

The compound has shown promise in several areas of biological research:

Anticancer Activity

Studies have indicated that derivatives of pyrido-thieno-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Research has demonstrated that compounds within this class possess antimicrobial activity against a range of pathogens. The introduction of functional groups like nitrophenyl enhances their efficacy against bacterial strains .

Anti-inflammatory Effects

Pyrido-thieno-pyrimidine derivatives have been studied for their anti-inflammatory properties. They modulate inflammatory pathways and reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .

Neurological Applications

Given the presence of the piperazine moiety, there is potential for these compounds to act as modulators in neuropharmacology. They may influence neurotransmitter systems and could be explored for their effects on conditions such as anxiety and depression .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A study involving a related thieno-pyrimidine derivative demonstrated a reduction in tumor size in xenograft models when administered at specific dosages, highlighting its potential as an anticancer agent.
  • Case Study 2 : Another investigation focused on the antimicrobial properties of nitrophenyl-substituted pyrimidines showed significant inhibition zones against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.
CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)References
9-methyl-...AnticancerHeLa Cells5.2
9-methyl-...AntimicrobialStaphylococcus aureus12.5
9-methyl-...Anti-inflammatoryCarrageenan-induced edema8.0

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogues with pyrrolo-, pyrazino-, or imidazo-fused systems (Table 1).

Table 1: Core Heterocycle Comparison

Compound Name / Evidence ID Core Structure Key Substituents Molecular Implications
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one 9-methyl; 2-(4-nitrophenylpiperazine-carbonyl) Thieno ring enhances electron deficiency; nitro group increases electrophilicity
2-[(4-Ethylpiperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one 4-ethylpiperazine; 3-methoxypropyl Pyrrolo ring increases electron density; methoxypropyl enhances hydrophilicity
7-(4-Methylpiperazin-1-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 4,6-dimethylpyrazolo; 4-methylpiperazine Pyrazolo substituent introduces planar aromaticity; methylpiperazine reduces steric hindrance

Piperazine Substituent Modifications

The 4-nitrophenylpiperazine group in the target compound contrasts with ethyl-, methyl-, or fluorinated piperazine derivatives in analogues (Table 2).

Table 2: Piperazine Substituent Effects

Compound Name / Evidence ID Piperazine Substituent Functional Impact
Target Compound 4-(4-Nitrophenyl)piperazine-1-carbonyl Nitro group: Strong electron-withdrawing effect; enhances binding to electron-deficient targets
2-(4-Ethylpiperazinyl)-9-methyl-3-[(Z)-thiazolidin-5-ylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one () 4-Ethylpiperazine Ethyl group: Moderate lipophilicity; reduced electron withdrawal
7-[1-(2-Fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () 1-(2-Fluoroethyl)piperidin-4-yl Fluoroethyl: Introduces polarity and potential hydrogen bonding
1-(4-Nitrophenyl)piperazine derivatives () 4-Nitrophenylpiperazine Similar nitro group but lacks carbonyl linkage; reduced conformational rigidity

Substituent Position and Linker Effects

The carbonyl bridge in the target compound’s piperazine substituent (position 2) contrasts with methylene or direct linkages in analogues (Table 3).

Table 3: Linker and Positional Effects

Compound Name / Evidence ID Substituent Position & Linker Structural Implications
Target Compound 2-(Piperazine-1-carbonyl) Carbonyl increases rigidity; may restrict rotational freedom
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () 8-(Piperazine-methyl) Methylene linker adds flexibility; phenyl group enhances aromatic interactions
10a: 10-(3-Aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(10H)-one () 2-(Amino-linked piperazine) Amino linkage enables hydrogen bonding; methoxy group improves solubility

Physicochemical and Electronic Properties

  • Solubility: The thieno ring’s sulfur atom may increase lipophilicity relative to pyrrolo or pyrazino cores, though the nitro group could counterbalance this via polarity .
  • Conformational Flexibility : The carbonyl bridge in the target compound reduces rotational freedom compared to methylene-linked analogues, possibly improving target selectivity .

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